molecular formula C15H18FN3O5 B5037494 4-[2-FLUORO-5-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE

4-[2-FLUORO-5-(MORPHOLINE-4-CARBONYL)-4-NITROPHENYL]MORPHOLINE

Cat. No.: B5037494
M. Wt: 339.32 g/mol
InChI Key: HCEJDAOSRNGJOC-UHFFFAOYSA-N
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Description

4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine is a complex organic compound that features a morpholine ring, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of a fluorinated aromatic compound followed by the introduction of the morpholine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the morpholine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom and nitro group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
  • 2-Fluoro-3-(morpholine-4-carbonyl)phenylboronic acid

Uniqueness

4-[2-Fluoro-5-(morpholine-4-carbonyl)-4-nitrophenyl]morpholine is unique due to the combination of its structural features, including the fluorine atom, nitro group, and morpholine ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O5/c16-12-10-13(19(21)22)11(15(20)18-3-7-24-8-4-18)9-14(12)17-1-5-23-6-2-17/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEJDAOSRNGJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)C(=O)N3CCOCC3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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